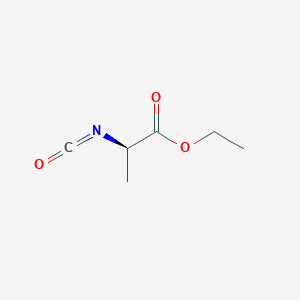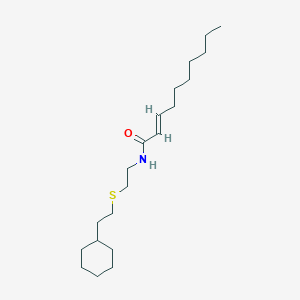
Ethyl (2R)-2-isocyanatopropanoate
描述
Ethyl (2R)-2-isocyanatopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an isocyanate group (-N=C=O) attached to the second carbon of a propanoate ester
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (2R)-2-isocyanatopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl (2R)-2-aminopropanoate with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene. The reaction typically occurs under anhydrous conditions and in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is preferred to minimize the hazards associated with phosgene gas. Additionally, the reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
Ethyl (2R)-2-isocyanatopropanoate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
科学研究应用
Ethyl (2R)-2-isocyanatopropanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Biological Studies: Investigated for its potential as a reagent in the modification of biomolecules, such as proteins and peptides, through the formation of urea or carbamate linkages.
作用机制
The mechanism of action of ethyl (2R)-2-isocyanatopropanoate primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, such as amines and alcohols, to form stable urea or carbamate linkages. These reactions are often utilized in the modification of biomolecules or the synthesis of polymers.
相似化合物的比较
Ethyl (2R)-2-isocyanatopropanoate can be compared with other isocyanate-containing esters, such as:
Methyl isocyanatoacetate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl isocyanatobutanoate: Similar in structure but with a longer carbon chain.
Phenyl isocyanatoacetate: Contains a phenyl group instead of an alkyl group.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an ester and an isocyanate group, which allows for a wide range of chemical reactions and applications.
属性
IUPAC Name |
ethyl (2R)-2-isocyanatopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIQRPNWLUAMOF-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)







![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)




